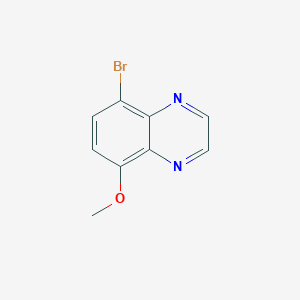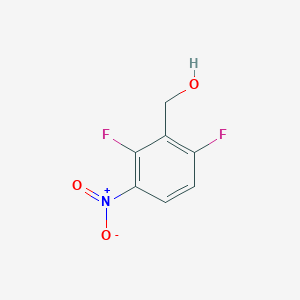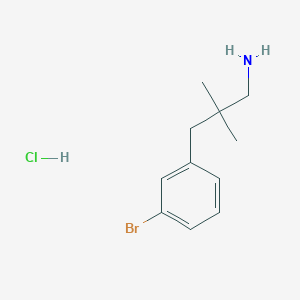
3-(3-Bromophenyl)-2,2-dimethylpropan-1-amine hydrochloride
Vue d'ensemble
Description
3-(3-Bromophenyl)-2,2-dimethylpropan-1-amine hydrochloride is a useful research compound. Its molecular formula is C11H17BrClN and its molecular weight is 278.61 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Carcinogenic Potential Evaluation
In a study on the carcinogenic potential of a related compound, 3:2′-dimethyl-4-aminobiphenyl hydrochloride, it was concluded that this compound is unsuitable as a carcinogenic agent, suggesting a need for further experiments possibly using the free amine form (Higgins, Grossi, Conte, & Rousselot, 1968).
Potential Antidepressant Properties
A series of analogues of 3-(dimethylamino)-1,1-diphenyl-2-propanol hydrobromide, a compound with a structure somewhat similar to 3-(3-Bromophenyl)-2,2-dimethylpropan-1-amine hydrochloride, were synthesized and evaluated as potential antidepressants. These studies are significant in exploring the antidepressant potential of similar compounds (Clark et al., 1979).
α₁-Adrenoceptor Antagonist Properties
Research on 1-(2,6-dimethylphenoxy)-2-(3,4-dimethoxyphenylethylamino)propane hydrochloride (DDPH), a potent α₁-adrenoceptor antagonist and its analogs, highlights the potential of similar compounds, like this compound, in medical applications such as treating hypertension (Xi et al., 2011).
Chemical Synthesis and Reactivity
Several studies focus on the chemical synthesis and reactivity of compounds structurally related to this compound. These include the synthesis of 1-substituted benzimidazoles from o-Bromophenyl isocyanide and amines (Lygin & Meijere, 2009), and studies on the inhibition of neurotransmitter uptake by similar compounds (Ross & Renyi, 1977).
Propriétés
IUPAC Name |
3-(3-bromophenyl)-2,2-dimethylpropan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16BrN.ClH/c1-11(2,8-13)7-9-4-3-5-10(12)6-9;/h3-6H,7-8,13H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGCFNOFYBYMNAF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC1=CC(=CC=C1)Br)CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17BrClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


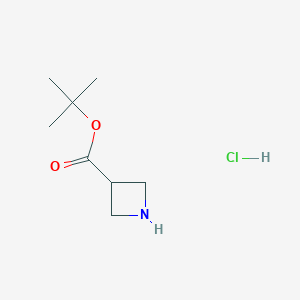
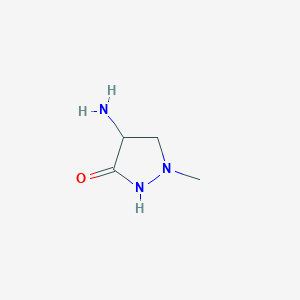
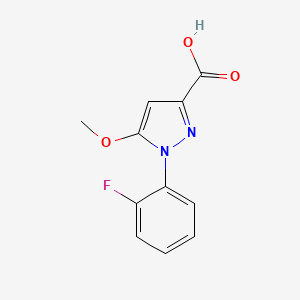

![1H-Benzimidazole-5-carboxylic acid, 2-amino-1-[trans-4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]cyclohexyl]-, ethyl ester](/img/structure/B1375451.png)
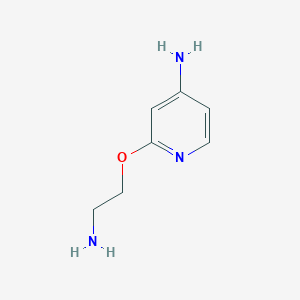
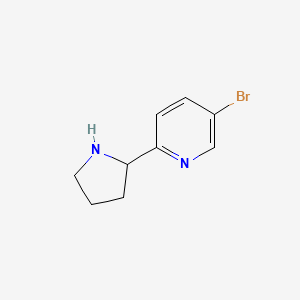
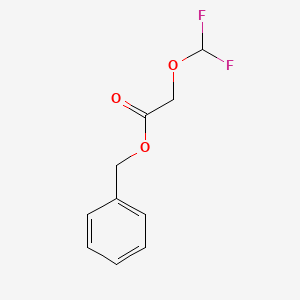
![2,6-Diphenylbenzo[1,2-b:4,5-b']difuran](/img/structure/B1375460.png)
